molecular formula C17H18N4O B251805 2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide

Cat. No.: B251805
M. Wt: 294.35 g/mol
InChI Key: MGSSAGPOFCPNIL-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is a complex organic compound with a unique structure that includes a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves multiple steps. One common method includes the reaction of 4-methylphenylamine with 2-methylpropanoyl chloride to form an intermediate, which is then reacted with benzotriazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide
  • 2-methyl-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]butanamide

Uniqueness

2-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide is unique due to its specific structure, which includes a benzotriazole moiety and a propanamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-methyl-N-[2-(4-methylphenyl)benzotriazol-5-yl]propanamide

InChI

InChI=1S/C17H18N4O/c1-11(2)17(22)18-13-6-9-15-16(10-13)20-21(19-15)14-7-4-12(3)5-8-14/h4-11H,1-3H3,(H,18,22)

InChI Key

MGSSAGPOFCPNIL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C(C)C

Origin of Product

United States

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